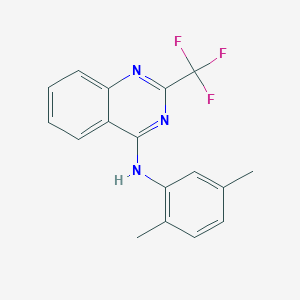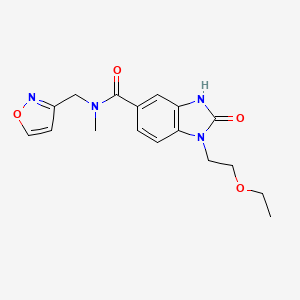![molecular formula C17H20N2O4S2 B5519208 N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)
N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds closely related to N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide have been explored in the context of developing novel benzenesulfonamide derivatives. These compounds have shown significant in vitro antitumor activity against certain cell lines, suggesting potential applications in cancer therapy (Fahim & Shalaby, 2019). The synthesis of these derivatives often involves reactions with various nucleophiles, aiming to enhance their reactivity and therapeutic efficacy.
Antitumor Activity
Research into thiophene sulfonamide derivatives, including structures similar to this compound, has indicated promising antitumor properties. These compounds have been evaluated for their ability to inhibit tumor cell proliferation, with some showing activity comparable to established chemotherapy drugs. The modification of the acyl portion of these compounds to increase lipophilicity has been correlated with an increase in melanoma activity against several cell lines, highlighting the potential for optimizing these molecules for cancer treatment (Lant et al., 2000).
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of thiophene sulfonamide derivatives have also been explored. These compounds have been tested against various bacterial and fungal strains, showing potential as new antimicrobial agents. The synthesis approach often involves creating novel sulfonamide derivatives that exhibit significant activity, suggesting their application in combating microbial resistance (Sowmya et al., 2018).
Urease Inhibition and Hemolytic Activity
Further research has identified the urease inhibition and hemolytic activities of thiophene sulfonamide derivatives. These compounds have been synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological conditions. Additionally, their hemolytic activity has been assessed, providing insights into their safety profile and potential therapeutic applications (Noreen et al., 2017).
Electrochemical Properties and Applications
The electrochemical properties of polythiophene derivatives have been investigated for their potential application in electrochemical capacitors. These studies focus on the synthesis of polymers with electrochemically cleavable arylsulfonamide groups, aiming to develop materials with improved performance for energy storage devices. The findings suggest that these compounds could serve as active materials in electrochemical capacitor applications, demonstrating the versatility of thiophene sulfonamide derivatives in both medicinal and material science research (Ferraris et al., 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-19(5-2)25(22,23)15-10-16(24-11-15)17(21)18-14-8-6-7-13(9-14)12(3)20/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYQRVMCLMRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)
![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-6-ethyl-5-methylpyridine-3-carbonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)
![3-methyl-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B5519180.png)
![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)
![[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B5519217.png)
![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
